molecular formula C17H13N7O B2517427 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide CAS No. 2034582-91-5

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2517427
CAS No.: 2034582-91-5
M. Wt: 331.339
InChI Key: ZTFHMEPOBABMBZ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . . Finally, the pyridine group is introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is unique due to its combination of quinoxaline, pyridine, and triazole moieties. This structural diversity allows it to interact with a wide range of biological targets and exhibit multiple pharmacological activities .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the triazole and quinoxaline rings, suggest potential pharmacological applications in various therapeutic areas such as oncology and infectious diseases. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N6OC_{16}H_{16}N_{6}O, with a molecular weight of 308.34 g/mol. The compound features:

  • A quinoxaline core , known for its role in medicinal chemistry.
  • A triazole ring , which enhances biological activity through various mechanisms.
  • A pyridine group , contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various kinases and modulate apoptotic pathways. For instance, derivatives of similar triazoloquinoxaline compounds have been shown to induce apoptosis by upregulating pro-apoptotic factors like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives have demonstrated significant anticancer properties across several cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
26eMCF-70.15ASK1 inhibition
26eHeLa0.20Apoptosis induction
26eA5490.18Cell cycle arrest at G2/M phase

These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce cell death through targeted mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole-containing compounds exhibit broad-spectrum activity against various pathogens:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

In vitro tests have shown that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on ASK1 Inhibition

A recent study highlighted the structure–activity relationship (SAR) of quinoxaline derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). The study found that modifications to the pyridine moiety significantly affected inhibitory activity, with certain configurations yielding IC50 values as low as 49.63 nM . This illustrates the potential of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives in targeting ASK1 for therapeutic applications in conditions like non-alcoholic steatohepatitis (NASH).

Anticancer Efficacy in Preclinical Models

Another research effort investigated the efficacy of triazoloquinoxaline derivatives in preclinical models of breast and lung cancer. The results indicated a significant reduction in tumor size when treated with these compounds compared to control groups, reinforcing their potential as anticancer agents .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHMEPOBABMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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